
5-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O3S2 and its molecular weight is 384.89. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimalarial Agents
This compound serves as a precursor for the synthesis of quinoline-based drugs, such as primaquine . Primaquine is widely used for the treatment of malaria, a disease caused by Plasmodium parasites. The compound’s role in the synthesis of antimalarial agents is crucial, given the ongoing need for effective treatments against drug-resistant strains of malaria.
Antibacterial Applications: Quinolone Drugs
The derivatives of this compound are integral in creating quinolone drugs, such as ciprofloxacin . Ciprofloxacin is a potent antibacterial agent used to treat various infections, including intestinal infections and sepsis. Its broad-spectrum antibacterial activity makes it a valuable asset in the pharmaceutical industry.
Antiviral Research: SARS and COVID-19
Research has indicated that chloroquine, a derivative of this compound, exhibits antiviral effects against SARS and COVID-19 . This highlights the potential of the compound in contributing to the development of treatments for current and emerging viral diseases.
Agrochemical Industry: Pesticides
In the agrochemical sector, this compound’s derivatives play a central role in weed and pest control . The synthesis of pesticides from this compound can lead to more effective agricultural practices, ensuring crop protection and food security.
Chemical Synthesis: Catalytic Reactions
The compound is used in catalytic reactions to produce other valuable chemical intermediates . For instance, it can be transformed into 5-chloro-2-pentanone, which is a precursor for many antibacterial agents and pesticides.
NMR Spectroscopy: Structural Analysis
Nuclear magnetic resonance (NMR) techniques, such as 1D selective gradient total correlation spectroscopy (Sel-TOCSY) and 2D heteronuclear single quantum correlation (1H-13C HSQC), are employed to analyze the structure of intermediates derived from this compound during chemical reactions .
Rheumatism Treatment: Anti-inflammatory Properties
The compound’s derivatives are considered for the treatment of rheumatism due to their anti-inflammatory properties . This application is particularly significant for patients suffering from chronic rheumatic conditions.
Infectious Diseases: Broad Application Prospects
Beyond malaria and bacterial infections, the compound is being researched for its efficacy against a range of infectious diseases . Its broad application prospects make it a compound of interest for future therapeutic developments.
Propiedades
IUPAC Name |
5-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-8-7-11-3-4-13(9-12(11)10-19)18-24(21,22)16-6-5-14(17)23-16/h3-6,9,18H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSQDNZECGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

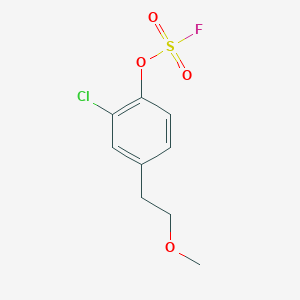
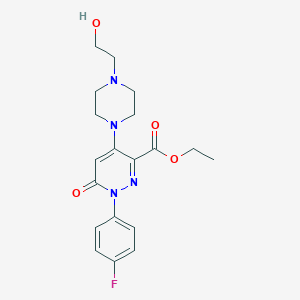

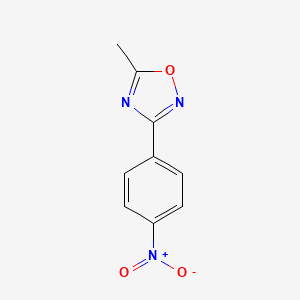
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
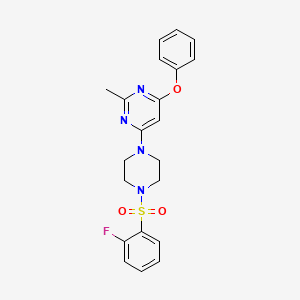
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)

![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)
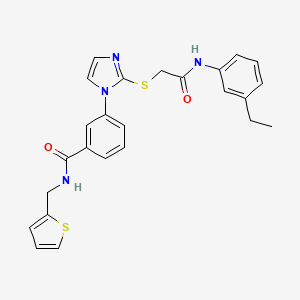
![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)